1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea
Description
The compound 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea is a urea derivative featuring:
- A 1H-indol-3-yl group linked via an acetyl-amino moiety.
- A 4-(trifluoromethoxy)phenyl substituent on the urea core. This structure combines the aromatic indole system, known for its role in bioactive molecules, with a trifluoromethoxy group that enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c19-18(20,21)28-13-7-5-12(6-8-13)23-17(27)25-24-16(26)9-11-10-22-15-4-2-1-3-14(11)15/h1-8,10,22H,9H2,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRKPTLGOOCCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NNC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea typically involves a multi-step process. One common method includes the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency .
Chemical Reactions Analysis
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Substitution: The indole nitrogen can undergo N-alkylation or N-acylation reactions with alkyl halides or acyl chlorides, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like methanol or dichloromethane, and controlled temperatures to ensure selective transformations .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain kinases involved in cell proliferation, leading to its anticancer effects . The trifluoromethoxyphenyl group enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Research Findings and Implications
Soluble Epoxide Hydrolase (sEH) Inhibition
Aspartate Aminotransferase (AAT) Inhibition
- The ethyl-linked indole-urea analogue () shows moderate AAT inhibition (IC50 = 63,000 nM).
Stability and Degradation
- highlights that the choice of sEH-binding moieties (e.g., t-TUCB vs. TPPU) influences proteolysis-targeting chimera (PROTAC) stability. The indole-acetyl group in the target compound could affect its susceptibility to enzymatic degradation compared to piperidine-based analogues.
Biological Activity
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea, often referred to as a phenylurea derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by an indole moiety, which is known for its diverse biological properties, and a trifluoromethoxy-substituted phenyl group, which contributes to its pharmacokinetic profile.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound largely stems from its ability to inhibit specific enzymes and modulate various biochemical pathways. Notably, it has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play critical roles in inflammation and vascular function.
1. Anti-inflammatory Effects
Research indicates that the compound exhibits significant anti-inflammatory properties. It modulates inflammatory responses by inhibiting sEH, leading to increased levels of EETs, which possess anti-inflammatory effects. In vivo studies have shown that administration of the compound reduces markers of inflammation in animal models, suggesting its potential therapeutic application in inflammatory diseases .
2. Antitumor Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown notable activity against melanoma and pancreatic cancer cells, with IC50 values indicating effective inhibition of tumor growth. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
3. Neuroprotective Properties
The neuroprotective effects of this compound have also been explored. It has been shown to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative conditions such as Alzheimer's disease. Animal studies indicate improved cognitive function following treatment with the compound .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Morisseau et al., 2013 | Identified as a potent sEH inhibitor with low nanomolar Ki (0.9 nM) | In vitro enzyme assays |
| Liu et al., 2014 | Demonstrated anti-inflammatory effects in rat models | In vivo inflammation models |
| MDPI Study, 2020 | Showed significant cytotoxicity against melanoma cells | Cell viability assays |
Pharmacokinetics
Pharmacokinetic studies have indicated that the compound has favorable absorption characteristics, with a moderate half-life and high oral bioavailability. These properties are crucial for its potential clinical applications. The metabolites identified in urine suggest metabolic stability and a predictable pharmacokinetic profile, enhancing its suitability for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
